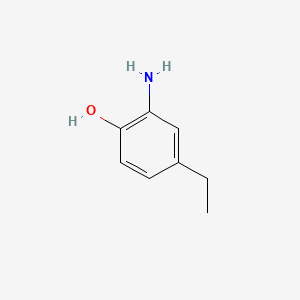

2-Amino-4-ethylphenol

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

2-amino-4-ethylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-2-6-3-4-8(10)7(9)5-6/h3-5,10H,2,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUKYIMOTPSTGQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C=C1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20240603 | |

| Record name | 2-Amino-4-ethylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20240603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94109-11-2 | |

| Record name | 2-Amino-4-ethylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94109-11-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-4-ethylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094109112 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-4-ethylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20240603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-4-ethylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.093.092 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-AMINO-4-ETHYLPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6M2KNE3TLW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2-Amino-4-ethylphenol chemical properties

An In-depth Technical Guide to the Chemical Properties of 2-Amino-4-ethylphenol

Introduction

This compound is a substituted aromatic compound featuring both an amine (-NH₂) and a hydroxyl (-OH) group on a benzene ring, with an ethyl (-CH₂CH₃) substituent. This unique trifunctional arrangement makes it a versatile chemical intermediate with significant potential in various fields, particularly in the synthesis of complex organic molecules. Its structural similarity to biologically active compounds positions it as a valuable building block for drug discovery professionals, while its reactive functional groups are of great interest to synthetic chemists. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, tailored for researchers, scientists, and professionals in drug development.

Physicochemical and Computed Properties

The fundamental properties of this compound are summarized below. These data are crucial for predicting its behavior in chemical reactions, designing purification protocols, and understanding its pharmacokinetic potential.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 94109-11-2 | [1][2][3] |

| Molecular Formula | C₈H₁₁NO | [2][3] |

| Molecular Weight | 137.18 g/mol | [2] |

| Appearance | Solid | [2] |

| Topological Polar Surface Area | 46.2 Ų | [3] |

| Hydrogen Bond Donor Count | 2 | [3] |

| Hydrogen Bond Acceptor Count | 2 | [3] |

| Predicted pKa | 10.10 ± 0.18 (Acidic, Phenol) | [3] |

| Predicted Solubility | Slightly soluble (4.1 g/L at 25°C) | [3] |

Synthesis and Mechanistic Insights

While multiple synthetic routes to aminophenols exist, a common and logical approach for this compound involves a two-step process starting from the readily available 4-ethylphenol. This strategy leverages well-established electrophilic aromatic substitution and reduction reactions.

Proposed Synthetic Pathway

Caption: Proposed synthesis of this compound from 4-ethylphenol.

Step 1: Electrophilic Nitration of 4-Ethylphenol

The first step is the regioselective nitration of the 4-ethylphenol ring.

-

Causality of Experimental Choice : The hydroxyl (-OH) and ethyl (-C₂H₅) groups are both ortho-, para-directing activators. Since the para position is blocked by the ethyl group, electrophilic attack is directed to the ortho positions (C2 and C6). The hydroxyl group is a more powerful activating group than the ethyl group, strongly directing the incoming nitronium ion (NO₂⁺) to the positions ortho to it. Therefore, the primary product is 4-Ethyl-2-nitrophenol. A mixture of nitric acid and sulfuric acid is the classic nitrating agent, as sulfuric acid protonates nitric acid to generate the highly electrophilic nitronium ion.

Step 2: Reduction of 4-Ethyl-2-nitrophenol

The second step involves the reduction of the nitro group to an amine.

-

Causality of Experimental Choice : This transformation can be achieved using various reducing agents.

-

Catalytic Hydrogenation : Using hydrogen gas (H₂) with a metal catalyst like Palladium on carbon (Pd-C) is a clean and efficient method, with water as the only byproduct.[4] This method is often preferred in industrial settings for its high yield and purity.

-

Metal-Acid Reduction : A classic laboratory method involves using a metal such as tin (Sn) or iron (Fe) in the presence of a strong acid like hydrochloric acid (HCl). This method is robust and effective for nitro group reduction.

-

Experimental Protocol (Representative)

Disclaimer: This protocol is a representative procedure based on standard organic chemistry transformations and should be adapted and optimized with appropriate safety precautions.

-

Nitration :

-

To a stirred solution of 4-ethylphenol (1 eq.) in a suitable solvent (e.g., glacial acetic acid) cooled in an ice bath (0-5°C), slowly add a pre-mixed solution of concentrated nitric acid (1.1 eq.) and concentrated sulfuric acid (catalytic amount).

-

Maintain the temperature below 10°C throughout the addition.

-

After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC.

-

Pour the reaction mixture into ice water to precipitate the product.

-

Filter the solid, wash with cold water until the filtrate is neutral, and dry to obtain crude 4-Ethyl-2-nitrophenol. Recrystallization from ethanol/water may be necessary for purification.

-

-

Reduction :

-

Suspend the crude 4-Ethyl-2-nitrophenol (1 eq.) in ethanol in a hydrogenation vessel.

-

Add a catalytic amount of 10% Palladium on carbon (Pd/C).

-

Pressurize the vessel with hydrogen gas (e.g., 50 psi) and shake or stir vigorously at room temperature.

-

Monitor the reaction by observing hydrogen uptake or by TLC.

-

Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

-

Filter the mixture through a pad of Celite to remove the catalyst.

-

Evaporate the solvent under reduced pressure to yield this compound, which can be further purified by recrystallization.

-

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structure of this compound. The expected data are summarized below.

| Technique | Expected Features |

| ¹H NMR | Aromatic Protons: 3 signals in the ~6.5-7.0 ppm range, exhibiting coupling patterns characteristic of a 1,2,4-trisubstituted benzene ring. Ethyl Group: A quartet (~2.5 ppm, -CH₂) coupled to a triplet (~1.2 ppm, -CH₃). -NH₂ and -OH Protons: Broad singlets, chemical shift variable depending on solvent and concentration. |

| ¹³C NMR | Aromatic Carbons: 6 distinct signals in the aromatic region (~110-150 ppm). The carbons attached to the -OH and -NH₂ groups will be the most downfield shifted. Ethyl Group: Two signals in the aliphatic region (~25-30 ppm for -CH₂ and ~15 ppm for -CH₃). |

| IR Spectroscopy | O-H Stretch: Broad peak around 3200-3600 cm⁻¹. N-H Stretch: Two sharp peaks (symmetric and asymmetric stretching) around 3300-3500 cm⁻¹. C-H Aromatic Stretch: Peaks just above 3000 cm⁻¹. C-H Aliphatic Stretch: Peaks just below 3000 cm⁻¹. C=C Aromatic Stretch: Peaks in the 1500-1600 cm⁻¹ region. |

| Mass Spectrometry | Molecular Ion (M⁺): A peak at m/z = 137, corresponding to the molecular weight of the compound. |

Chemical Reactivity

The reactivity of this compound is governed by the interplay of its three functional groups, making it a versatile synthon. The electron-donating nature of the amino and hydroxyl groups strongly activates the aromatic ring towards electrophilic substitution.

Caption: Key reactive sites on the this compound molecule.

-

Reactions of the Amino Group : As a primary aromatic amine, the -NH₂ group is nucleophilic and can undergo standard reactions such as acylation to form amides, alkylation, and diazotization with nitrous acid to form a diazonium salt, which is a gateway to numerous other functional groups.

-

Reactions of the Hydroxyl Group : The phenolic -OH group is weakly acidic and can be deprotonated by a suitable base to form a phenoxide ion.[5] This allows for O-alkylation (Williamson ether synthesis) or O-acylation to form esters.

-

Reactions of the Aromatic Ring : The powerful activating effects of the -OH and -NH₂ groups make the ring highly susceptible to further electrophilic substitution, such as halogenation or sulfonation. The substitution will be directed to the available positions ortho and para to the activating groups (primarily C5 and C6).

-

Oxidation : Aminophenols are generally sensitive to oxidation. Exposure to air or other oxidizing agents can lead to the formation of colored quinone-imine products. This necessitates careful handling and storage under an inert atmosphere.[6]

Applications in Drug Discovery and Development

The aminophenol scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. This compound serves as a valuable starting material for creating novel therapeutics.

-

Scaffold for Kinase Inhibitors : The substitution pattern of this compound is ideal for constructing molecules that can interact with the hinge region of protein kinases. A recent study demonstrated that derivatives of 4-amino-2-thiophenol were effective inhibitors of protein kinase B/AKT and ABL tyrosine kinase, highlighting the potential of this molecular framework in cancer therapy.[7] The amino and hydroxyl groups provide key hydrogen bonding points, while the ethyl group can be used to explore hydrophobic pockets in the active site.

-

Intermediate for Complex Syntheses : It is an important intermediate for the synthesis of dyes and other pharmaceuticals.[6][8] The dual functionality allows for sequential and selective reactions to build molecular complexity. For example, the amine can be protected while the phenol is modified, or vice versa, enabling the synthesis of diverse compound libraries for high-throughput screening.

-

Antioxidant Properties : Phenolic compounds, including aminophenols, often exhibit antioxidant properties.[8] This characteristic can be beneficial in drug design, potentially contributing to cytoprotective effects.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be followed when working with this compound.

-

Hazard Classification : It is classified as Acute Toxicity, Oral (Category 4), carrying the GHS07 pictogram and the signal word "Warning".[2] The hazard statement H302 indicates that it is harmful if swallowed.[2]

-

Handling :

-

Use only in a well-ventilated area or under a chemical fume hood.[9]

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[9][10]

-

Avoid breathing dust and prevent contact with skin and eyes.[9]

-

Wash hands thoroughly after handling.[9]

-

-

Storage :

References

- PubChem. (n.d.). This compound.

- Cheméo. (n.d.). Chemical Properties of 2-Nonanol, 5-ethyl- (CAS 103-08-2).

- The Good Scents Company. (n.d.). 5-ethyl-2-nonanol, 103-08-2.

- PubChem. (n.d.). 2-Amino-4-methylphenol.

- PubChem. (n.d.). 2-(Ethylamino)-4-methylphenol.

- Google Patents. (n.d.). CN105566182A - Synthetic method of 2-amino-4-(ethylsulfonyl) phenol.

- Google Patents. (n.d.). CN105566182B - A kind of 2 amino 4(Ethylsulfonyl)The synthetic method of phenol.

- UniversalClass.com. (n.d.). NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy.

- PrepChem.com. (n.d.). Synthesis of m-ethylphenol.

- PrepChem.com. (n.d.). Synthesis of 2-amino-4-methoxyphenol.

- Wikipedia. (n.d.). 4-Ethylphenol.

- ResearchGate. (n.d.). 1 H NMR spectra of (a) 4-ethylphenol, and (b) poly-(4-ethylphenol).

- YouTube. (2019, October 14). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3.

- Kajay Remedies. (2024, June 27). Application Para Amino Phenols (PAP) in the Coating Industry.

- National Institutes of Health. (2022, February 17). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach.

- PubMed. (2013). Discovery of 4-amino-2-(thio)phenol derivatives as novel protein kinase and angiogenesis inhibitors for the treatment of cancer: synthesis and biological evaluation. Part II.

- PubChem. (n.d.). 4-Amino-2-ethylphenol.

- University of Calgary. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis.

- ResearchGate. (2025, August 7). Computational studies on the IR and NMR spectra of 2-aminophenol.

Sources

- 1. This compound | C8H11NO | CID 721885 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound 94109-11-2 [sigmaaldrich.cn]

- 3. Page loading... [guidechem.com]

- 4. prepchem.com [prepchem.com]

- 5. 2-AMINO-4-(METHYLSULFONYL)PHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. 2-Amino-4-methylphenol | C7H9NO | CID 7264 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Discovery of 4-amino-2-(thio)phenol derivatives as novel protein kinase and angiogenesis inhibitors for the treatment of cancer: synthesis and biological evaluation. Part II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. CAS 95-84-1: 2-Amino-4-methylphenol | CymitQuimica [cymitquimica.com]

- 9. fishersci.com [fishersci.com]

- 10. assets.thermofisher.cn [assets.thermofisher.cn]

An In-depth Technical Guide to 2-Amino-4-ethylphenol (CAS 94109-11-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4-ethylphenol is a substituted aromatic compound belonging to the aminophenol class. With the Chemical Abstracts Service (CAS) number 94109-11-2, this molecule features an ethyl group and an amino group attached to a phenol ring.[1][2] While commercially available from various suppliers for research purposes, it remains a relatively uncharacterized compound in public scientific literature.[3][4] Major chemical suppliers note that the compound is sold for early discovery research, and they do not typically collect or provide detailed analytical data.[3]

This guide aims to consolidate the available information on this compound and, leveraging established principles of organic chemistry, provide a technical framework for its synthesis, characterization, and potential applications. As a Senior Application Scientist, the objective is to offer not just data, but a logical, field-proven perspective on how to approach this molecule in a laboratory setting, emphasizing the causality behind experimental choices. This document will serve as a foundational resource for researchers interested in exploring its utility as a chemical intermediate or building block.

Physicochemical and Computed Properties

A summary of the known and computationally predicted properties of this compound is presented below. These properties provide a baseline for understanding the molecule's physical behavior, such as solubility and potential for membrane permeability (indicated by XLogP3).

| Property | Value | Source |

| CAS Number | 94109-11-2 | [1][2] |

| Molecular Formula | C₈H₁₁NO | [2][3] |

| Molecular Weight | 137.18 g/mol | [1][3] |

| IUPAC Name | This compound | [1] |

| Melting Point | 137-138 °C (decomposes) | ChemicalBook |

| Boiling Point | 308.7±15.0 °C (Predicted) | ChemicalBook |

| Appearance | Solid (Form) | [3] |

| XLogP3 | 1.6 | [1] |

| Hydrogen Bond Donor Count | 2 | [2] |

| Hydrogen Bond Acceptor Count | 2 | [2] |

| Topological Polar Surface Area | 46.3 Ų | [1] |

| pKa | 10.10±0.18 (Predicted) | [2] |

| InChI Key | LUKYIMOTPSTGQB-UHFFFAOYSA-N | [1][3] |

| Canonical SMILES | CCC1=CC(=C(C=C1)O)N | [1] |

Proposed Synthesis Pathway

The rationale for this pathway is based on the directing effects of the substituents on the aromatic ring. The hydroxyl group of 4-ethylphenol is a strongly activating, ortho, para-directing group. Since the para position is blocked by the ethyl group, nitration is expected to occur predominantly at the ortho position (position 2). The subsequent reduction of a nitro group to an amine is a standard, high-yielding transformation in organic synthesis.

Sources

A Comprehensive Technical Guide to the Synthesis of 2-Amino-4-ethylphenol from 4-Ethylphenol

Abstract: This technical guide provides an in-depth, field-proven methodology for the synthesis of 2-amino-4-ethylphenol, a valuable intermediate in the pharmaceutical and fine chemical industries. The synthesis is presented as a robust two-step process commencing from the readily available starting material, 4-ethylphenol. The core of this guide is a regioselective ortho-nitration of 4-ethylphenol to yield 2-nitro-4-ethylphenol, followed by a clean and efficient catalytic hydrogenation to afford the target compound. This document emphasizes mechanistic understanding, procedural safety, and protocol validation, reflecting the best practices for researchers, chemists, and process development professionals. Each step is detailed with causality-driven explanations for experimental choices, comprehensive protocols, and critical safety considerations.

Strategic Overview: A Two-Step Pathway

The transformation of 4-ethylphenol to this compound is most effectively achieved through a two-step synthetic sequence. This strategy is dictated by the directing effects of the substituents on the aromatic ring and the need for a high-yielding, clean conversion.

-

Regioselective Nitration: The first step involves the introduction of a nitro group (-NO₂) onto the aromatic ring of 4-ethylphenol. The powerful activating and ortho-, para-directing nature of the hydroxyl (-OH) group, combined with the steric hindrance and electronic properties of the para-substituted ethyl group, facilitates a highly selective nitration at the ortho-position.

-

Nitro Group Reduction: The second step is the reduction of the intermediate, 2-nitro-4-ethylphenol, to the corresponding amine. Catalytic hydrogenation is the method of choice for this transformation due to its high efficiency, selectivity, and the generation of water as the only byproduct.[1]

The overall workflow is designed for clarity, efficiency, and scalability.

Sources

2-Amino-4-ethylphenol: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Abstract: 2-Amino-4-ethylphenol is a substituted aromatic compound with significant utility as a chemical intermediate and building block in medicinal chemistry. Its unique molecular architecture, featuring ortho-amino and hydroxyl groups alongside a para-ethyl substituent, provides a versatile platform for the synthesis of complex molecules, including heterocyclic scaffolds and potential therapeutic agents. This guide delivers an in-depth technical analysis of its core molecular properties, established synthetic routes, and modern analytical characterization techniques. By integrating foundational chemical principles with practical, field-proven methodologies, this document serves as an essential resource for researchers, chemists, and drug development professionals seeking to harness the synthetic potential of this compound.

Core Physicochemical and Molecular Properties

Molecular Structure and Identity

This compound possesses a phenol backbone substituted with an amino group (-NH₂) at position 2 and an ethyl group (-CH₂CH₃) at position 4. This specific arrangement of functional groups dictates its chemical reactivity, solubility, and potential for biological interactions. The ortho-positioning of the electron-donating amino and hydroxyl groups activates the aromatic ring, making it susceptible to electrophilic substitution and a valuable precursor for cyclization reactions.

The canonical SMILES representation of the molecule is CCC1=CC(=C(C=C1)O)N[1].

Caption: 2D representation of the this compound molecular structure.

Molecular Weight and Formula

The elemental composition of this compound is defined by its molecular formula, C₈H₁₁NO [1][2]. Based on the standard atomic weights of its constituent elements, the molecular weight is calculated as follows:

-

Carbon (C): 8 × 12.011 u = 96.088 u

-

Hydrogen (H): 11 × 1.008 u = 11.088 u

-

Nitrogen (N): 1 × 14.007 u = 14.007 u

-

Oxygen (O): 1 × 15.999 u = 15.999 u

This yields a molecular weight of 137.18 g/mol [1][2].

Table 1: Summary of Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₁NO | [1][2] |

| Molecular Weight | 137.18 g/mol | [1][2] |

| CAS Number | 94109-11-2 | [1][2] |

| Appearance | Solid, Off-white to light brown crystalline powder | |

| Hydrogen Bond Donors | 2 | [1][2] |

| Hydrogen Bond Acceptors | 2 | [2] |

| Rotatable Bond Count | 1 | [2] |

| Topological Polar Surface Area | 46.2 Ų | [2] |

Synthesis and Manufacturing Principles

The primary industrial and laboratory-scale synthesis of this compound relies on the selective reduction of its nitro precursor, 4-ethyl-2-nitrophenol. This transformation is a foundational reaction in aromatic chemistry, with catalytic hydrogenation being the preferred method due to its high efficiency, atom economy, and environmentally benign byproducts (primarily water).

Experimental Protocol: Catalytic Hydrogenation of 4-ethyl-2-nitrophenol

This protocol describes a standard, self-validating system for the synthesis of this compound. The causality for key experimental choices is explained to provide field-proven insight.

-

Reactor Charging and Inerting:

-

A pressure-rated hydrogenation vessel is charged with 4-ethyl-2-nitrophenol (1.0 eq) and a suitable solvent, typically methanol or ethanol, at a concentration of 5-10 mL per gram of substrate.

-

Causality: Alcohols are chosen for their ability to dissolve the starting material and the product, while being inert to the reaction conditions.

-

The vessel is sealed and purged with an inert gas (e.g., nitrogen or argon) three times to remove all oxygen. This step is critical for safety, as hydrogen forms explosive mixtures with air, and it prevents oxidation of the catalyst.

-

-

Catalyst Introduction:

-

Palladium on activated carbon (5% or 10% Pd/C) is added at a loading of 1-5 mol% relative to the substrate. The catalyst is added as a slurry in the reaction solvent to minimize the risk of ignition, as dry Pd/C can be pyrophoric.

-

Causality: Pd/C is a highly efficient and robust heterogeneous catalyst for nitro group reduction. Its solid nature allows for straightforward removal by filtration post-reaction, simplifying product workup—a key principle of trustworthy and scalable protocols.

-

-

Hydrogenation Reaction:

-

The inert atmosphere is replaced with hydrogen gas (H₂). The vessel is pressurized to a target pressure, typically between 50 and 150 psi.

-

The reaction mixture is agitated vigorously and may be gently heated (30-50 °C) to increase the reaction rate.

-

Causality: Vigorous stirring is essential to ensure efficient mass transfer of hydrogen gas from the headspace to the catalyst surface where the reaction occurs.

-

-

Reaction Monitoring and Validation:

-

The reaction progress is monitored by observing the cessation of hydrogen uptake from the pressure gauge.

-

For validation, an aliquot of the reaction mixture is periodically removed, filtered to remove the catalyst, and analyzed by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the complete consumption of the starting material.

-

-

Workup and Product Isolation:

-

Upon completion, the reactor is carefully depressurized and purged again with an inert gas.

-

The reaction mixture is filtered through a pad of Celite® to remove the Pd/C catalyst. The filter cake is washed with additional solvent to ensure complete product recovery.

-

The combined filtrate is concentrated under reduced pressure using a rotary evaporator to yield the crude this compound.

-

-

Purification:

-

If necessary, the crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to afford the final product in high purity.

-

Caption: A validated, step-by-step workflow for the synthesis of this compound.

Applications in Research and Drug Development

The aminophenol scaffold is a privileged structure in medicinal chemistry, and this compound serves as a valuable starting material for creating diverse compound libraries.

-

Precursor for Heterocyclic Synthesis: The ortho-amino and hydroxyl groups are ideally positioned to undergo condensation reactions with various electrophiles to form important heterocyclic systems, such as benzoxazoles. These heterocycles are core components of numerous biologically active molecules.

-

Building Block for Kinase Inhibitors: Substituted aminophenols are frequently incorporated into the structures of protein kinase inhibitors, a major class of modern oncology drugs[3]. For example, the broader para-aminophenol (PAP) scaffold is a key precursor in the synthesis of Cabozantinib, a tyrosine kinase inhibitor used to treat certain cancers[4]. The specific structure of this compound offers a unique substitution pattern for developing novel analogues with potentially improved selectivity or potency.

-

Scaffold for Angiogenesis Inhibitors: Research has demonstrated that derivatives of 4-amino-2-thiophenol, a closely related analogue, can act as potent inhibitors of angiogenesis, the process of new blood vessel formation that is critical for tumor growth[3]. This suggests that libraries derived from this compound could yield promising anti-angiogenic agents.

References

- PubChem. (n.d.). This compound. National Center for Biotechnology Information, U.S. National Library of Medicine.

- PubMed. (2013). Discovery of 4-amino-2-(thio)phenol derivatives as novel protein kinase and angiogenesis inhibitors for the treatment of cancer: synthesis and biological evaluation. Part II. National Center for Biotechnology Information, U.S. National Library of Medicine.

- Kajay Remedies. (2024). Role of Para Aminophenol in Oncology Drug Development.

Sources

- 1. This compound | C8H11NO | CID 721885 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. Discovery of 4-amino-2-(thio)phenol derivatives as novel protein kinase and angiogenesis inhibitors for the treatment of cancer: synthesis and biological evaluation. Part II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. kajay-remedies.com [kajay-remedies.com]

Spectroscopic data of 2-Amino-4-ethylphenol (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Amino-4-ethylphenol

Authored by a Senior Application Scientist

This guide provides a detailed exploration of the spectroscopic signature of this compound (C₈H₁₁NO, Molar Mass: 137.18 g/mol ), a key intermediate in various chemical syntheses.[1][2] As researchers and professionals in drug development, a comprehensive understanding of a molecule's spectroscopic data is paramount for structural confirmation, purity assessment, and quality control. This document moves beyond a simple data repository, offering insights into the causal relationships between molecular structure and spectral output, grounded in the principles of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Every analytical procedure described herein is designed as a self-validating system. The convergence of data from these orthogonal techniques provides an unambiguous confirmation of the molecular structure, ensuring the highest degree of scientific integrity.

Molecular Structure and Spectroscopic Assignment Framework

To establish a clear framework for the subsequent spectroscopic analysis, the molecular structure of this compound is presented below. The numbering scheme for proton (H) and carbon (C) atoms will be used consistently throughout this guide to correlate spectral data directly to the molecular architecture.

Figure 1: Structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise arrangement of atoms in an organic molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map the molecular skeleton and define the chemical environment of each atom.

¹H NMR Spectroscopy: Mapping the Proton Environment

Proton NMR provides detailed information about the number of distinct proton types, their electronic environment, and their proximity to other protons.

Experimental Protocol (Standard)

-

Sample Preparation: Dissolve 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to solubilize polar compounds and to allow for the observation of exchangeable protons (OH and NH₂).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).

-

Data Acquisition: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer. Key parameters include a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio, a spectral width of approximately 12-15 ppm, and a relaxation delay of 1-2 seconds.

-

Data Processing: Process the raw data (Free Induction Decay, FID) by applying a Fourier transform, followed by phase and baseline correction.

Predicted ¹H NMR Data and Interpretation

While a publicly available experimental spectrum is not readily accessible, highly accurate predictions can be made using established algorithms and databases.[3][4] The following table summarizes the expected ¹H NMR spectrum in a typical solvent.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| H-O (Phenol) | ~8.9 - 9.5 | Singlet (broad) | 1H | - |

| H-6 | ~6.7 - 6.8 | Doublet | 1H | J(H6,H5) ≈ 8.0 |

| H-5 | ~6.6 - 6.7 | Doublet of Doublets | 1H | J(H5,H6) ≈ 8.0, J(H5,H3) ≈ 2.0 |

| H-3 | ~6.5 - 6.6 | Doublet | 1H | J(H3,H5) ≈ 2.0 |

| N-H₂ (Amine) | ~4.5 - 5.5 | Singlet (broad) | 2H | - |

| H-7 (CH₂) | 2.4 - 2.5 | Quartet | 2H | J(H7,H8) ≈ 7.6 |

| H-8 (CH₃) | 1.1 - 1.2 | Triplet | 3H | J(H8,H7) ≈ 7.6 |

Causality and Interpretation:

-

Aromatic Protons (H-3, H-5, H-6): The signals for these protons appear in the aromatic region (6.5-7.5 ppm). The powerful electron-donating effects of both the hydroxyl (-OH) and amino (-NH₂) groups increase the electron density on the ring, shielding these protons and shifting their signals upfield (to lower ppm values) compared to benzene (7.34 ppm).

-

H-6 is ortho to the -OH group and meta to the -NH₂ group. It appears as a doublet due to coupling with its neighbor H-5 (ortho-coupling, J ≈ 8.0 Hz).

-

H-5 is ortho to the ethyl group and meta to both the -OH and -NH₂ groups. It is split into a doublet of doublets by H-6 (ortho-coupling, J ≈ 8.0 Hz) and H-3 (meta-coupling, J ≈ 2.0 Hz).

-

H-3 is ortho to the -NH₂ group and meta to the -OH group. It shows a small doublet due to the weaker meta-coupling with H-5.

-

-

Exchangeable Protons (OH, NH₂): The phenolic -OH and amine -NH₂ protons are acidic and rapidly exchange with each other and with trace amounts of water in the solvent. This typically results in broad singlet signals. Their chemical shifts are highly dependent on solvent, concentration, and temperature.

-

Ethyl Group Protons (H-7, H-8):

-

The methylene protons (H-7 ) are adjacent to the aromatic ring (a benzylic position), which deshields them, causing them to resonate around 2.4-2.5 ppm. They appear as a quartet because they are coupled to the three equivalent methyl protons of H-8 (n+1 = 3+1 = 4).

-

The methyl protons (H-8 ) are further from the ring and are therefore more shielded, appearing upfield at ~1.1-1.2 ppm. They are split into a triplet by the two adjacent methylene protons of H-7 (n+1 = 2+1 = 3). The coupling constant for both the quartet and triplet will be identical (~7.6 Hz).

-

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Carbon-13 NMR provides a map of the carbon framework of a molecule. In a standard proton-decoupled spectrum, each unique carbon atom gives a single sharp line, making it straightforward to count the number of distinct carbon environments.

Experimental Protocol (Standard) The sample preparation is identical to that for ¹H NMR. The acquisition is performed on the same instrument, but the ¹³C nucleus is observed. A proton-decoupled experiment is standard, which collapses all C-H coupling to produce single lines for each carbon, simplifying the spectrum and enhancing the signal-to-noise ratio.

Predicted ¹³C NMR Data and Interpretation

Predicted chemical shifts provide a reliable guide to the expected spectrum.[5][6]

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 (C-OH) | ~145 - 148 |

| C-1 (C-NH₂) | ~138 - 141 |

| C-4 (C-CH₂CH₃) | ~130 - 133 |

| C-6 | ~116 - 119 |

| C-5 | ~115 - 118 |

| C-3 | ~114 - 117 |

| C-7 (-CH₂) | ~28 - 30 |

| C-8 (-CH₃) | ~16 - 18 |

Causality and Interpretation:

-

Aromatic Carbons (C-1 to C-6): These carbons resonate in the typical downfield region for aromatic systems (110-160 ppm).[7]

-

C-2 and C-1 , being directly attached to the highly electronegative oxygen and nitrogen atoms, are the most deshielded and appear furthest downfield.

-

C-4 , the carbon bearing the ethyl substituent, is also significantly downfield.

-

C-3, C-5, and C-6 are the protonated ring carbons and appear at higher field (more shielded) compared to the substituted carbons. Their precise order can be confirmed with advanced 2D NMR experiments like HSQC.

-

-

Aliphatic Carbons (C-7, C-8): The ethyl group carbons appear in the upfield aliphatic region (< 40 ppm). The benzylic carbon C-7 is more deshielded than the terminal methyl carbon C-8 .

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is an essential technique for identifying the functional groups present in a molecule. It works on the principle that molecular bonds vibrate at specific, quantifiable frequencies. When infrared radiation is passed through a sample, the bonds absorb the energy corresponding to their natural vibrational frequencies.[8]

Experimental Protocol (Standard)

-

Attenuated Total Reflectance (ATR): This is a modern, convenient method. A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or germanium), and pressure is applied to ensure good contact.

-

KBr Pellet: Alternatively, a few milligrams of the sample are finely ground with anhydrous potassium bromide (KBr) and pressed into a thin, transparent pellet.

-

Data Acquisition: The spectrum is recorded, typically over the range of 4000 to 400 cm⁻¹. The resulting spectrum plots transmittance or absorbance versus wavenumber (cm⁻¹).

Expected IR Absorption Bands and Interpretation

The IR spectrum of this compound is dominated by the characteristic vibrations of its O-H, N-H, C-H, and aromatic ring bonds.[9][10]

| Wavenumber (cm⁻¹) | Vibration Type | Expected Appearance |

| 3500 - 3200 | O-H stretch (phenol) & N-H stretch (amine) | Broad, strong absorption. The O-H and N-H stretches will likely overlap. |

| 3100 - 3000 | Aromatic C-H stretch | Medium to weak, sharp peaks. |

| 2965 - 2850 | Aliphatic C-H stretch (ethyl group) | Medium to strong, sharp peaks. |

| ~1620, ~1510 | Aromatic C=C ring stretch | Strong to medium, sharp peaks. |

| ~1230 | C-O stretch (phenol) | Strong, sharp peak. |

| Below 900 | C-H out-of-plane bend (aromatic) | Medium to strong peaks, indicative of the substitution pattern. |

Causality and Interpretation:

-

High-Frequency Region (>2500 cm⁻¹): The most prominent feature will be a very broad band from ~3500-3200 cm⁻¹. This breadth is due to hydrogen bonding involving both the phenolic -OH and the amine -NH₂ groups. The N-H stretch of a primary amine often appears as a doublet, which may be visible on the shoulder of the broader O-H peak. Just below 3000 cm⁻¹, sharp peaks corresponding to the C-H stretches of the ethyl group will be present.[11]

-

Double Bond Region (2000-1500 cm⁻¹): Two or more sharp peaks around 1620 and 1510 cm⁻¹ are definitive evidence of the aromatic ring C=C stretching vibrations.

-

Fingerprint Region (<1500 cm⁻¹): This complex region contains many absorptions. A strong, characteristic peak for the C-O stretch of the phenol at ~1230 cm⁻¹ is a key diagnostic feature. The C-H bending patterns in the 900-650 cm⁻¹ range can provide further confirmation of the 1,2,4-trisubstitution pattern on the benzene ring.[8]

Mass Spectrometry (MS): Determining Molecular Weight and Structure

Mass spectrometry provides two critical pieces of information: the molecular weight of the analyte and, through its fragmentation pattern, structural details that serve as a molecular fingerprint.

Experimental Protocol (Electron Ionization)

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, where it is vaporized.

-

Ionization: In the ion source, the gaseous molecules are bombarded with high-energy electrons (typically 70 eV). This ejects an electron from the molecule, creating a positively charged radical ion called the molecular ion (M⁺•).

-

Fragmentation: The molecular ion is energetically unstable and often breaks apart into smaller, charged fragments and neutral radicals.

-

Analysis: The positively charged ions (the molecular ion and its fragments) are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: A detector records the abundance of each ion at each m/z value, generating the mass spectrum.

Expected Mass Spectrum and Fragmentation Analysis

-

Molecular Ion (M⁺•): The molecular weight of this compound is 137.18. Therefore, the mass spectrum will show a distinct molecular ion peak at m/z = 137 . This peak confirms the elemental formula of the compound.

-

Major Fragmentation Pathways: The fragmentation is directed by the need to form stable carbocations. For this compound, the most likely fragmentation involves the ethyl group.[12][13]

-

Loss of a Methyl Radical (•CH₃): A primary fragmentation event is the cleavage of the C7-C8 bond (benzylic cleavage), which is favorable because it results in a stable, resonance-stabilized benzylic cation. This leads to a prominent peak at m/z = 122 (137 - 15). This is often the base peak (the most intense peak in the spectrum).

-

Loss of CO: Phenolic structures can undergo rearrangement and lose a neutral carbon monoxide molecule (28 Da). This could occur from the m/z 122 fragment, leading to a smaller peak at m/z = 94 (122 - 28).

-

Figure 2: Predicted major fragmentation pathway for this compound.

Safety and Handling

As a substituted aminophenol, this compound should be handled with appropriate care. Based on safety data for structurally related compounds, the following precautions are mandatory:[14][15][16]

-

Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).

-

Engineering Controls: Handle the compound in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.

-

Handling: Avoid contact with skin and eyes. Do not ingest. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents.

Conclusion

The structural identity of this compound is unequivocally established by the collective evidence from NMR, IR, and MS techniques. ¹H and ¹³C NMR define the precise connectivity of the carbon and hydrogen framework. IR spectroscopy confirms the presence of the key hydroxyl, amino, and aromatic functional groups. Finally, mass spectrometry verifies the molecular weight and reveals a characteristic fragmentation pattern consistent with the proposed structure. This multi-faceted spectroscopic profile serves as a reliable standard for the identification and quality assessment of this compound in research and industrial applications.

References

- Organic Chemistry Tutor. (2023, October 20). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. [Video]. YouTube. [Link]

- Organic Chemistry Tutor. (n.d.). How to Read and Interpret IR Spectra.

- Specac Ltd. (n.d.). Interpreting Infrared Spectra.

- Ashenhurst, J. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. [Link]

- Chemistry LibreTexts. (2024, September 30). 12.7: Interpreting Infrared Spectra. [Link]

- Doc Brown's Chemistry. (n.d.). Mass spectrum of phenol.

- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 400 MHz, D2O, predicted) for 4-Ethylphenol.

- Zagorevskii, D. V. (2002). Mass Spectrometry and Gas‐Phase Ion Chemistry of Phenols. In The Chemistry of Phenols. John Wiley & Sons, Ltd. [Link]

- Goclik, L., et al. (2022). Figure S7: 1H NMR of 4´-ethylphenol.

- Slideshare. (n.d.). Msc alcohols, phenols, ethers.

- ECHIMICA. (2020, December 16). Mass Spectroscopy Lecture 5: Fragmentation of Phenol. [Video]. YouTube. [Link]

- PubChem. (n.d.). 2-Amino-4-methylphenol. National Center for Biotechnology Information.

- PubChem. (n.d.). 2-Amino-4-[ethyl(methyl)amino]phenol. National Center for Biotechnology Information.

- Prakash Creations. (2023, January 26). Mass Fragmentation of Aromatic Compounds and Phenols. [Video]. YouTube. [Link]

- ACD/Labs. (n.d.). NMR Prediction.

- Oregon State University. (n.d.). 13C NMR Chemical Shifts.

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 900 MHz, D2O, predicted) for 4-Ethyl-2-aminophenol.

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- ChemAxon. (n.d.). NMR Predictor.

- CASPRE. (n.d.). 13C NMR Predictor.

- NMRDB.org. (n.d.). Simulate and predict NMR spectra.

- nmrshiftdb2. (n.d.). nmrshiftdb2 - open nmr database on the web.

- NMRDB.org. (n.d.). Predict 13C carbon NMR spectra.

- NMRDB.org. (n.d.). Predict 1H proton NMR spectra.

- NMRium. (n.d.). Predict.

- SIELC Technologies. (n.d.). This compound.

- ResearchGate. (n.d.). 1H NMR spectra of (a) 4-ethylphenol, and (b) poly-(4-ethylphenol).

- ResearchGate. (2011). Mass spectrum and fragmentation scheme of 4-ethylphenol, derivatised with BSTFA.

- PubChem. (n.d.). 4-Amino-2-ethylphenol. National Center for Biotechnology Information.

- NIST. (n.d.). Phenol, 4-amino-. NIST Chemistry WebBook.

- NIST. (n.d.). Phenol, 2-ethyl-. NIST Chemistry WebBook.

- NIST. (n.d.). Phenol, 4-ethyl-2-methyl-. NIST Chemistry WebBook.

Sources

- 1. This compound 94109-11-2 [sigmaaldrich.com]

- 2. This compound | C8H11NO | CID 721885 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. hmdb.ca [hmdb.ca]

- 4. Visualizer loader [nmrdb.org]

- 5. CASPRE [caspre.ca]

- 6. Visualizer loader [nmrdb.org]

- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 9. organicchemistrytutor.com [organicchemistrytutor.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. mass spectrum of phenol C6H6O C6H5OH fragmentation pattern of m/z m/e ions for analysis and identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. researchgate.net [researchgate.net]

- 14. fishersci.com [fishersci.com]

- 15. assets.thermofisher.cn [assets.thermofisher.cn]

- 16. sigmaaldrich.com [sigmaaldrich.com]

A Comprehensive Technical Guide to the Physical Properties of 2-Amino-4-ethylphenol

Introduction: The Significance of 2-Amino-4-ethylphenol in Modern Research

This compound (CAS No. 94109-11-2) is a substituted phenol derivative that is garnering increasing interest within the scientific community, particularly in the realms of medicinal chemistry and materials science.[1] As a bifunctional molecule, featuring both a nucleophilic amino group and a hydrophilic hydroxyl group on an aromatic scaffold, it serves as a versatile building block for the synthesis of more complex molecular architectures. Its structural analogues, such as 2-amino-4-methylphenol, have established roles as intermediates in the manufacturing of dyes, pharmaceuticals, and photographic materials, underscoring the potential utility of the ethyl-substituted variant.[2]

For researchers, scientists, and drug development professionals, a thorough understanding of the fundamental physical properties of a compound is a non-negotiable prerequisite for its successful application. Properties such as melting and boiling points are not merely static data points; they are critical indicators of a substance's purity, stability, and intermolecular forces. This guide provides an in-depth examination of the melting and boiling points of this compound, supported by detailed experimental protocols for their accurate determination, thereby equipping researchers with the foundational knowledge required for its effective use in laboratory and developmental settings.

Core Physical Properties of this compound

The defining physical characteristics of this compound are summarized below. These values are essential for handling, purification, and reaction setup.

| Physical Property | Value | Data Type | Source(s) |

| Molecular Formula | C₈H₁₁NO | - | [1] |

| Molecular Weight | 137.18 g/mol | - | |

| Physical Form | Solid | Experimental | |

| Melting Point | 137-138 °C (decomposes) | Experimental | [3][4] |

| Boiling Point | 257.7 ± 28.0 °C | Predicted | [4][5] |

Expert Insight: The molecular structure of this compound features both hydrogen bond donor (-OH, -NH₂) and acceptor (O, N) sites.[1] These functionalities facilitate strong intermolecular hydrogen bonding, which requires significant thermal energy to overcome. This is reflected in its solid state at room temperature and its relatively high melting point. The noted decomposition at the melting point is a critical consideration for any high-temperature applications, suggesting that purification via distillation should be approached with caution, potentially requiring vacuum distillation to lower the boiling temperature and mitigate degradation.

Experimental Determination of Physical Properties

Accurate determination of melting and boiling points is fundamental to verifying the identity and purity of a chemical sample. The following sections provide robust, step-by-step protocols grounded in established chemical principles.

Protocol 1: Melting Point Determination via the Capillary Method

The capillary melting point technique is a reliable and widely used method for determining the temperature at which a solid transitions to a liquid. A sharp melting range (typically 0.5-1.0 °C) is indicative of a high-purity compound, whereas a broad and depressed melting range suggests the presence of impurities.

Methodology:

-

Sample Preparation:

-

Place a small amount of dry this compound onto a clean, dry watch glass.

-

Thoroughly crush the solid into a fine powder using a spatula or pestle. Causality: A fine powder ensures uniform packing and efficient heat transfer within the capillary tube.

-

-

Capillary Tube Packing:

-

Take a capillary tube sealed at one end.

-

Press the open end of the tube into the powdered sample.

-

Invert the tube and gently tap it on a hard surface to compact the powder at the sealed end. The packed sample height should be approximately 1-2 mm. Causality: An appropriate sample size is crucial; too much sample will lead to a broader melting range due to thermal gradients.

-

-

Apparatus Setup:

-

Attach the capillary tube to a thermometer using a small rubber band or thread, ensuring the sample is aligned with the thermometer's bulb.

-

Insert the thermometer assembly into a heating apparatus, such as a Thiele tube filled with a high-boiling point liquid (e.g., mineral oil) or a digital melting point apparatus (e.g., Mel-Temp).

-

-

Measurement:

-

Heat the apparatus rapidly to a temperature approximately 15-20 °C below the expected melting point (137 °C).

-

Decrease the heating rate to 1-2 °C per minute as you approach the melting point. Causality: A slow heating rate is essential to allow the temperature of the sample and the thermometer to equilibrate, ensuring an accurate reading.

-

Record the temperature (T₁) at which the first drop of liquid appears.

-

Record the temperature (T₂) at which the entire sample has completely melted.

-

The melting point is reported as the range T₁ – T₂.

-

Protocol 2: Boiling Point Determination via the Micro-Reflux Method

This method is suitable for determining the boiling point of small quantities of a liquid. Since this compound is a solid at room temperature, it must first be melted. Given its high boiling point and potential for degradation, this procedure must be conducted with care in a well-ventilated fume hood.

Methodology:

-

Sample Preparation:

-

Place a small quantity (approximately 0.5 mL) of this compound into a small test tube or Durham tube.

-

Gently heat the tube to melt the solid.

-

-

Apparatus Setup:

-

Attach the sample tube to a thermometer, ensuring the bottom of the tube is level with the thermometer bulb.

-

Insert a capillary tube (sealed at one end) into the sample tube with the open end down.

-

Submerge the assembly in a heating bath (e.g., a Thiele tube with mineral oil), ensuring the sample is below the oil level.

-

-

Measurement:

-

Heat the bath gradually. Causality: Gradual heating prevents bumping and ensures a steady temperature increase.

-

As the temperature rises, air trapped in the capillary tube will expand and exit as a slow stream of bubbles.

-

Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tube. This indicates the liquid's vapor pressure is overcoming the atmospheric pressure.

-

Turn off the heat and allow the apparatus to cool slowly.

-

The stream of bubbles will slow and eventually stop. The boiling point is the temperature at which the liquid just begins to re-enter the capillary tube. Causality: At this moment, the vapor pressure of the liquid is equal to the external atmospheric pressure, which is the definition of the boiling point.

-

Record this temperature and the atmospheric pressure.

-

Workflow Visualization

The logical flow for the experimental determination of the melting and boiling points of this compound is depicted below.

Caption: Experimental workflow for determining the melting and boiling points of this compound.

Conclusion

The physical properties of this compound, particularly its melting point of 137-138 °C and predicted boiling point of 257.7 °C, are dictated by its molecular structure, which allows for significant intermolecular hydrogen bonding.[3][4][5] The protocols detailed in this guide provide a reliable framework for the empirical verification of these values, a crucial step in confirming the identity and purity of the compound for any research or development application. Adherence to these methodologies ensures data integrity and promotes the safe and effective use of this versatile chemical intermediate.

References

- phenol, 2-amino-4-ethyl-. ChemBK. [Link]

- This compound | C8H11NO | CID 721885. PubChem. [Link]

- 2-Amino-4-methylphenol | C7H9NO | CID 7264. PubChem. [Link]

- Class 11 Chemistry Determination Of Melting Point Experiment. Vedantu. [Link]

- experiment (1)

- Melting point determin

- 6.

- EXPERIMENT (2)

Sources

Solubility of 2-Amino-4-ethylphenol in various solvents

An In-Depth Technical Guide to the Solubility of 2-Amino-4-ethylphenol

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding this compound

This compound is an organic compound featuring a phenol ring substituted with both an amino (-NH₂) group and an ethyl (-CH₂CH₃) group. This trifunctional structure imparts a unique set of physicochemical properties that govern its behavior in various solvent systems. Its molecular structure, containing both a hydrogen bond donor/acceptor hydroxyl group and a basic amino group, makes it a molecule of interest in pharmaceutical and chemical synthesis, including the development of novel protein kinase inhibitors and as an intermediate for dyes.[1][2] A thorough understanding of its solubility is paramount for applications ranging from reaction chemistry and purification to formulation development in the pharmaceutical industry.

This guide provides a comprehensive overview of the solubility of this compound, grounded in fundamental chemical principles and supported by detailed experimental protocols for its empirical determination.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₁₁NO | [3] |

| Molecular Weight | 137.18 g/mol | [3] |

| Appearance | Solid | |

| pKa (Predicted) | 10.10 ± 0.18 | [3] |

| Topological Polar Surface Area | 46.2 Ų | [3] |

| Hydrogen Bond Donor Count | 2 | [3] |

| Hydrogen Bond Acceptor Count | 2 |[3] |

Part 1: The Theoretical Framework of Solubility

The solubility of a compound is dictated by the intermolecular forces between the solute (this compound) and the solvent. The principle of "like dissolves like" serves as a fundamental guideline: polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents.[4][5]

The Role of Polarity and Hydrogen Bonding

This compound possesses both polar and non-polar characteristics.

-

Polar Features : The hydroxyl (-OH) and amino (-NH₂) groups are highly polar and capable of forming hydrogen bonds with protic solvents like water or alcohols.[6] This interaction is a primary driver of its solubility in these media.

-

Non-Polar Features : The benzene ring and the ethyl group constitute a non-polar, hydrophobic region. This part of the molecule favors interactions with non-polar solvents (e.g., hexane) or the non-polar regions of amphipathic solvents.

The balance between these features determines the compound's solubility in a given solvent. Highly polar solvents like water can interact effectively with the polar groups, but the non-polar ethyl-benzene moiety limits overall solubility. Conversely, non-polar solvents interact well with the hydrophobic part but poorly with the polar functional groups.

The Critical Influence of pH

As an amphoteric compound with both a weakly acidic phenol group and a weakly basic amino group, the solubility of this compound in aqueous media is highly dependent on pH.[7]

-

In Acidic Solutions (Low pH) : The amino group (-NH₂) becomes protonated to form an ammonium salt (-NH₃⁺). This charged species significantly increases the molecule's polarity, leading to a substantial increase in aqueous solubility.[6]

-

In Alkaline Solutions (High pH) : The acidic hydroxyl group (-OH) is deprotonated to form a negatively charged phenoxide ion (-O⁻). This salt formation also dramatically increases polarity and, consequently, aqueous solubility.[8]

-

At the Isoelectric Point (pI) : At a specific pH between the pKa of the conjugate acid of the amine and the pKa of the phenol, the molecule will exist predominantly in its neutral, zwitterionic form. It is at or near this point that the compound typically exhibits its minimum aqueous solubility.

Part 2: Solubility Profile in Various Solvents

Table 2: Predicted Solubility of this compound in Common Solvents

| Solvent | Type | Polarity Index | Predicted Solubility | Rationale |

|---|---|---|---|---|

| Water (pH ~7) | Polar Protic | 10.2 | Sparingly Soluble (4.1 g/L reported[3]) | Hydrogen bonding with -OH and -NH₂ groups is favorable, but the ethyl-benzene ring limits solubility. |

| Aqueous HCl (e.g., 1M) | Polar Protic | High | Highly Soluble | Protonation of the amino group to form a soluble salt.[6] |

| Aqueous NaOH (e.g., 1M) | Polar Protic | High | Highly Soluble | Deprotonation of the phenolic group to form a soluble phenoxide salt.[8] |

| Methanol / Ethanol | Polar Protic | 5.1 / 4.3 | Soluble | Good hydrogen bonding capacity and ability to solvate both polar and non-polar moieties.[9] |

| Acetone | Polar Aprotic | 5.1 | Soluble | The polar carbonyl group interacts with the -OH/-NH₂ groups, while its organic character solvates the rest of the molecule.[6] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | Highly Soluble | Excellent solvent for a wide range of organic compounds, capable of strong dipole-dipole interactions.[10] |

| Hexane | Non-Polar | 0.1 | Insoluble / Very Slightly Soluble | Intermolecular forces are too weak to overcome the hydrogen bonding between solute molecules.[11] |

| Dichloromethane (DCM) | Aprotic | 3.1 | Slightly to Moderately Soluble | Intermediate polarity allows for some interaction with both parts of the molecule. |

Part 3: Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for research and development. The two most common methods are the equilibrium (thermodynamic) and kinetic solubility assays.

Equilibrium Solubility Determination (Shake-Flask Method)

This method is considered the "gold standard" for determining thermodynamic solubility, which is the true saturation point of a compound in a solvent at equilibrium.[12][13]

Detailed Step-by-Step Protocol:

-

Preparation : Accurately weigh an amount of solid this compound sufficient to create a visible excess after equilibration and add it to a known volume of the test solvent (e.g., phosphate-buffered saline, organic solvent) in a glass vial.[14]

-

Equilibration : Seal the vial to prevent solvent evaporation. Place the vial in an incubator or shaker bath set to a constant temperature (e.g., 25°C or 37°C).[12] Agitate the mixture for a predetermined period (typically 24 to 72 hours) to ensure the system reaches equilibrium.[14][15] The time required can vary significantly and should be long enough that solubility no longer changes with time.[16]

-

Phase Separation : After incubation, allow the suspension to settle. To separate the saturated solution (supernatant) from the excess solid, use either centrifugation at high speed or filtration through a low-binding filter (e.g., 0.22 µm PVDF).[14] This step is critical to avoid artificially high results from suspended solid particles.

-

Quantification : Carefully take an aliquot of the clear supernatant. Analyze the concentration of the dissolved compound using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection, LC-MS/MS, or UV-Vis spectroscopy.[14][17] A calibration curve prepared with known concentrations of the compound is required for accurate quantification.

-

Result Interpretation : The determined concentration represents the equilibrium solubility of this compound in that specific solvent under the tested conditions. The experiment should be performed in triplicate to ensure reproducibility.

Kinetic Solubility Determination

Kinetic solubility assays are high-throughput methods often used in early drug discovery to quickly assess the solubility of large numbers of compounds.[18] This method measures the concentration at which a compound, predissolved in a strong organic solvent like DMSO, precipitates when diluted into an aqueous buffer.[13]

General Workflow:

-

A high-concentration stock solution of this compound is prepared in 100% DMSO.

-

Small aliquots of this stock solution are added to an aqueous buffer (e.g., PBS) in a multi-well plate.

-

The plate is shaken for a short period (e.g., 1-2 hours).

-

The amount of precipitate is measured, typically by turbidimetry (nephelometry) or by analyzing the concentration remaining in solution after filtration.[17][19]

Kinetic solubility values are often higher than thermodynamic solubility because the short timeframe may allow for the formation of supersaturated solutions. However, the method is invaluable for ranking compounds and identifying potential solubility liabilities early in the development process.[18]

Conclusion

The solubility of this compound is a multifaceted property governed by its amphoteric chemical nature and the characteristics of the solvent. It exhibits low to moderate solubility in neutral aqueous and non-polar organic solvents but is highly soluble under acidic or alkaline conditions due to salt formation. For drug development professionals and researchers, a comprehensive understanding of both the theoretical drivers and the practical methods for determining its solubility is essential. The choice between the "gold standard" shake-flask method for thermodynamic solubility and high-throughput kinetic assays depends on the stage of research, with both providing critical data to guide formulation, purification, and screening efforts.

References

Sources

- 1. kajay-remedies.com [kajay-remedies.com]

- 2. Discovery of 4-amino-2-(thio)phenol derivatives as novel protein kinase and angiogenesis inhibitors for the treatment of cancer: synthesis and biological evaluation. Part II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. youtube.com [youtube.com]

- 5. Khan Academy [khanacademy.org]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]

- 8. adichemistry.com [adichemistry.com]

- 9. Influence of Extraction Solvent on the Phenolic Profile and Bioactivity of Two Achillea Species - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. ijcmas.com [ijcmas.com]

- 12. lup.lub.lu.se [lup.lub.lu.se]

- 13. asianpubs.org [asianpubs.org]

- 14. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

- 15. hrcak.srce.hr [hrcak.srce.hr]

- 16. [Good laboratory practice of equilibrium solubility measurement] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pharmatutor.org [pharmatutor.org]

- 18. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 19. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-Amino-4-ethylphenol and its Derivatives for Drug Discovery and Development

This technical guide provides a comprehensive overview of 2-Amino-4-ethylphenol, a versatile substituted aminophenol, and its derivatives. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the synthesis, chemical properties, and potential therapeutic applications of this important class of compounds. The content herein is structured to provide not only factual information but also expert insights into the rationale behind synthetic strategies and the exploration of structure-activity relationships.

Introduction: The Therapeutic Potential of Substituted Aminophenols

Substituted aminophenols are a cornerstone in medicinal chemistry, forming the structural backbone of numerous therapeutic agents. The interplay of the hydroxyl and amino functionalities on the aromatic ring imparts unique electronic and hydrogen-bonding properties, making them valuable pharmacophores. The most widely recognized member of this class is paracetamol (acetaminophen), a testament to the therapeutic potential of p-aminophenol derivatives as analgesics and antipyretics.

The introduction of an ethyl group at the 4-position of the 2-aminophenol scaffold, yielding this compound, offers a strategic modification to modulate the parent molecule's physicochemical properties, such as lipophilicity and metabolic stability. These alterations can significantly influence the compound's pharmacokinetic and pharmacodynamic profile, making it a compelling starting point for the development of novel therapeutic agents. This guide will explore the synthesis of this core structure and the subsequent derivatization strategies to unlock its full therapeutic potential.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a lead compound is fundamental to any drug discovery program. Herein, we summarize the key properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₈H₁₁NO | [1] |

| Molecular Weight | 137.18 g/mol | |

| CAS Number | 94109-11-2 | |

| Appearance | Solid | |

| pKa (Predicted) | 10.10 ± 0.18 | [1] |

Synthesis of the Core Scaffold: this compound

The synthesis of this compound is not extensively documented in readily available literature. However, a logical and well-precedented synthetic strategy involves a two-step process starting from the commercially available 4-ethylphenol. This approach leverages the directing effects of the hydroxyl group in electrophilic aromatic substitution, followed by a standard reduction of a nitro intermediate.

Sources

Unlocking the Potential of 2-Amino-4-ethylphenol: A Scaffold for Innovation in Synthesis, Pharmacology, and Materials Science

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: 2-Amino-4-ethylphenol is a sparsely studied aromatic compound featuring both a nucleophilic amine and a reactive hydroxyl group. While direct research on this molecule is limited, its close structural analogues, particularly 2-amino-4-methylphenol, have established applications in dye synthesis, polymer chemistry, and as precursors to bioactive heterocyclic systems. This guide provides a forward-looking analysis of the potential research applications of this compound. By applying established principles of medicinal chemistry and process development, we extrapolate from known structure-activity relationships to propose novel and promising research avenues. We present detailed synthetic strategies, hypothetical experimental protocols, and mechanistic pathways to empower researchers to explore this molecule's untapped potential.

Foundational Profile: Physicochemical Properties and Synthesis

A thorough understanding of a molecule's fundamental characteristics is the bedrock of innovative application. This compound is a bifunctional organic compound, possessing properties of both an aromatic amine and a phenol.[1] This dual reactivity is the source of its potential as a versatile chemical intermediate.

Core Physicochemical Data

The essential properties of this compound are summarized below. The ethyl substituent, compared to the more commonly studied methyl analogue, is expected to increase lipophilicity, which may influence its solubility, reactivity in non-polar media, and its pharmacokinetic profile in potential biological applications.

| Property | Value | Source |

| IUPAC Name | This compound | [2] |

| CAS Number | 94109-11-2 | [2][3] |

| Molecular Formula | C₈H₁₁NO | [2][4] |

| Molecular Weight | 137.18 g/mol | [2][3] |

| Physical Form | Solid | [3] |

| Topological Polar Surface Area | 46.3 Ų | [2][4] |

| Hydrogen Bond Donors | 2 | [4] |

| Hydrogen Bond Acceptors | 2 | [4] |

| Predicted pKa | 10.10 ± 0.18 (Phenolic OH) | [4] |

| Safety Profile | GHS07 Warning; Acute Toxicity 4 (Oral) | [3] |

Proposed Synthetic Workflow

Commercially, this compound is available from specialty chemical suppliers, but often as a research-grade compound with limited analytical data.[3] For researchers requiring larger quantities or specific purity profiles, a de novo synthesis is a viable strategy. A logical and well-established route for aminophenol synthesis involves the nitration of the parent phenol followed by a selective reduction of the nitro group.

Caption: Proposed two-step synthesis of this compound from 4-ethylphenol.

Experimental Protocol: Synthesis via Nitration and Reduction

This protocol is based on standard procedures for the synthesis of aminophenols, such as the preparation of 2-amino-4-nitrophenol.[5]

Materials:

-

4-Ethylphenol

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Iron (Fe) powder or Palladium on Carbon (Pd/C, 10%)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Bicarbonate (NaHCO₃)

-

Ethyl Acetate

-

Ethanol

-

Deionized Water

-

Ice Bath

Procedure:

-

Nitration of 4-Ethylphenol:

-

In a three-necked flask equipped with a magnetic stirrer and a dropping funnel, slowly add 1.0 equivalent of 4-ethylphenol to concentrated H₂SO₄ at 0°C.

-

Maintain the temperature at 0-5°C using an ice bath.

-

Slowly add a nitrating mixture (1.05 equivalents of HNO₃ in H₂SO₄) dropwise, ensuring the temperature does not exceed 10°C. The hydroxyl group is an ortho-, para-director; the para position is blocked, directing nitration to the ortho position.

-

After the addition is complete, stir the mixture at room temperature for 2-3 hours.

-

Carefully pour the reaction mixture onto crushed ice. The 2-nitro-4-ethylphenol intermediate will precipitate.

-

Filter the solid, wash with cold water until the filtrate is neutral, and dry under vacuum.

-

-

Reduction of 2-Nitro-4-ethylphenol:

-

Suspend the crude 2-nitro-4-ethylphenol in a mixture of ethanol and water.

-

Add 3-5 equivalents of iron powder, followed by a catalytic amount of concentrated HCl.

-

Heat the mixture to reflux (approx. 80-90°C) and monitor the reaction by Thin Layer Chromatography (TLC). The reaction is exothermic and may require initial cooling.

-

Upon completion, filter the hot solution to remove the iron and iron oxides.

-

Neutralize the filtrate with a saturated NaHCO₃ solution until the pH is ~7-8. The product, this compound, will precipitate.

-

Filter the solid product, wash with water, and dry.

-

-

Purification:

-

Recrystallize the crude product from an ethanol/water mixture to yield purified this compound.

-

Potential as a Precursor in Dye and Heterocycle Synthesis

The true potential of this compound lies in its utility as a versatile building block. The ortho-disposition of the amino and hydroxyl groups is a classic structural motif for the synthesis of heterocyclic systems, particularly phenoxazines and benzoxazoles.

Application in Phenoxazinone Synthesis

Phenoxazinones are a class of heterocyclic compounds with a core structure found in natural products (e.g., actinomycin antibiotics) and synthetic dyes. The oxidative condensation of ortho-aminophenols is a primary route to this scaffold. The analogous compound, 2-amino-4-methylphenol, is known to be converted to a dihydrophenoxazinone by hemoglobin. We propose that this compound will undergo a similar transformation.

Sources

Navigating the Safety Profile of 2-Amino-4-ethylphenol: A Guide for Laboratory Professionals

An In-depth Technical Guide on the Core Safety and Handling Precautions for 2-Amino-4-ethylphenol (CAS No. 94109-11-2)

Introduction

This compound is a substituted phenol compound with potential applications in pharmaceutical and chemical synthesis. As with any specialized chemical, a thorough understanding of its safety profile and proper handling procedures is paramount for the protection of laboratory personnel and the integrity of research. This guide provides a comprehensive overview of the known hazards, safety precautions, and emergency responses associated with this compound, synthesized from available safety data and presented with the practical insights required by researchers, scientists, and drug development professionals.

Chemical and Physical Properties